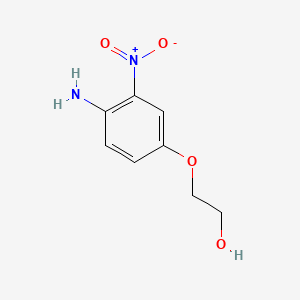

2-(4-Amino-3-nitrophenoxy)ethanol

Description

Contextualization within Nitroaromatic and Aminoalcohol Compound Classes

2-(4-Amino-3-nitrophenoxy)ethanol is categorized within two important classes of organic compounds: nitroaromatics and aminoalcohols.

Nitroaromatic compounds , characterized by the presence of a nitro group (—NO2) attached to an aromatic ring, are known for their electron-withdrawing properties. This feature makes the aromatic ring susceptible to nucleophilic attack and influences the reactivity of other substituents. The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a pathway to a wide range of other derivatives.

Aminoalcohols are organic compounds containing both an amine (-NH2) and a hydroxyl (-OH) functional group. This dual functionality allows them to participate in a wide array of chemical reactions. scbt.comfishersci.com The hydroxyl group can be involved in esterification and etherification reactions, while the amino group can act as a nucleophile or a base. scbt.com This versatility makes aminoalcohols valuable intermediates in the synthesis of pharmaceuticals, polymers, and surfactants. scbt.combasf.com

The presence of both these functionalities in this compound results in a molecule with a distinct set of chemical properties and a broad spectrum of potential applications. The interplay between the electron-withdrawing nitro group and the nucleophilic amino and hydroxyl groups governs its reactivity and makes it a subject of interest in synthetic organic chemistry.

Significance as a Precursor and Intermediate in Advanced Synthetic Strategies

The true value of this compound lies in its role as a precursor and intermediate in complex synthetic pathways. Organic chemists utilize such molecules as starting points to construct more elaborate molecular architectures.

A key application of this compound is in the synthesis of heterocyclic compounds. For instance, related amino-1-(4-nitrophenyl)ethanol derivatives have been used to create oxazaheterocycles like 1,3-oxazolidin-2-ones and morpholin-2,3-diones through reactions with various electrophilic reagents. researchgate.net These heterocyclic structures form the core of many biologically active molecules.

Furthermore, the amino and nitro groups on the aromatic ring can be chemically modified to introduce new functionalities. The nitro group can be reduced to an amine, which can then participate in diazotization reactions to introduce a variety of substituents. The existing amino group can be acylated or alkylated to further functionalize the molecule. These transformations are fundamental in the multi-step synthesis of complex target molecules, including pharmaceuticals and functional materials. For example, a similar compound, 2-((4-Nitrophenyl)amino)ethanol, serves as a precursor for synthesizing phenylpurinediamine derivatives, which are investigated as kinase inhibitors for potential cancer therapies.

Overview of Key Academic Research Trajectories for the Chemical Compound

Academic research involving this compound and its analogs has been focused on several key areas:

Synthesis of Novel Heterocyclic Systems: Researchers are continuously exploring new methods to utilize this compound as a scaffold for the construction of novel heterocyclic ring systems. These efforts are driven by the constant demand for new compounds with potential applications in medicine and materials science.

Development of Biologically Active Molecules: A significant portion of research is dedicated to the synthesis and biological evaluation of derivatives of this compound. The structural motifs present in this compound are found in various pharmacologically active agents. For instance, the nitroaromatic moiety is a structural feature of the antibiotic chloramphenicol. wikipedia.org

Materials Science Applications: The functional groups present in this compound make it a candidate for the synthesis of functional polymers and dyes. The aromatic ring and polar functional groups can impart desirable optical and electronic properties to polymeric materials. For example, the related compound 2-(4-Aminophenyl)ethanol is used in the preparation of ordered poly(amide-ester)s and in the functionalization of graphene nanoplatelets. fishersci.fi

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H10N2O4 |

| Average Mass | 198.178 g/mol |

| Monoisotopic Mass | 198.064057 g/mol |

| CAS Number | 50982-74-6 |

Table 1: Physicochemical Properties of this compound. Data sourced from the EPA CompTox Chemicals Dashboard. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-7-2-1-6(14-4-3-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHUZYBSSBFPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198983 | |

| Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-74-6 | |

| Record name | 2-(4-Amino-3-nitrophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50982-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-3-nitrophenoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-4-AMINOPHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540REY4Q17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Route Development

Established Synthetic Pathways to 2-(4-Amino-3-nitrophenoxy)ethanol and Analogues

The construction of the this compound molecule relies on foundational organic reactions that are tailored to achieve the desired substitution pattern on the phenyl ring and the formation of the ether bond.

Nucleophilic Substitution and Alkoxylation Approaches

One of the most direct methods for forming the ether linkage in this compound is through nucleophilic substitution reactions. The Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr) are two prominent examples of this approach.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. chemistrysteps.comwikipedia.org In the context of synthesizing the target molecule, this pathway would involve the reaction of the sodium or potassium salt of 4-amino-3-nitrophenol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. The phenoxide ion acts as the nucleophile, displacing the halide from the ethanol (B145695) derivative in a classic SN2 reaction. chemistrysteps.comwikipedia.orgyoutube.com Key to this method is the generation of the phenoxide in situ using a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). jk-sci.com

A specific example of this approach involves reacting 4-amino-3-nitrophenol with 2-chloroethanol in the presence of sodium carbonate. The reaction mixture is heated under reflux to yield the desired this compound. google.com

Nucleophilic Aromatic Substitution (SNAr) provides an alternative route. This reaction is effective when an aromatic ring is substituted with strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a leaving group (such as a halogen). nih.govlibretexts.org A plausible synthesis for an analogue starts with a substrate like 4-chloro-2-nitrophenol or 2,5-dichloronitrobenzene. sciencemadness.orggoogle.com The chlorine atom is activated by the adjacent nitro group, making it susceptible to nucleophilic attack by the oxygen of ethanolamine or a 2-hydroxyethoxide ion. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex before the leaving group is expelled. libretexts.org

| Table 1: Comparison of Nucleophilic Substitution Approaches | |||

|---|---|---|---|

| Method | Reactants | Key Features | Typical Conditions |

| Williamson Ether Synthesis | 4-Amino-3-nitrophenol + 2-Haloethanol | SN2 mechanism; requires a base to form the phenoxide nucleophile. wikipedia.org | Base (e.g., Na₂CO₃, NaOH); heating under reflux. google.com |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-2-nitroaniline + Sodium 2-hydroxyethoxide | Requires electron-withdrawing group (NO₂) to activate the ring; proceeds via Meisenheimer complex. libretexts.org | Polar aprotic solvent; moderate temperatures. |

Directed Nitration and Subsequent Regioselective Amination Procedures

This synthetic strategy involves introducing the nitro group at a specific position on a pre-existing aromatic structure. The synthesis of the key intermediate, 4-amino-3-nitrophenol, from p-aminophenol is a prime example of this methodology. google.comguidechem.com Due to the activating nature of both the amino and hydroxyl groups, direct nitration of p-aminophenol is challenging and can lead to oxidation and a mixture of products. Therefore, a protection strategy is employed.

The process typically involves the following steps:

Acetylation: The p-aminophenol is treated with acetic anhydride (B1165640). This protects both the amino and hydroxyl groups by converting them into acetamido and acetoxy groups, respectively. This step deactivates the ring slightly and directs the incoming nitro group. google.com

Nitration: The resulting diacetylated compound is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid. googleapis.com The bulky acetamido group directs the electrophilic nitronium ion (NO₂⁺) to the position ortho to it (and meta to the acetoxy group), yielding the 3-nitro derivative. google.com

Hydrolysis: The protecting acetyl groups are subsequently removed by acid or base-catalyzed hydrolysis to regenerate the amino and hydroxyl functionalities, yielding 4-amino-3-nitrophenol. google.comguidechem.com

Once 4-amino-3-nitrophenol is obtained, it can be converted to this compound via the alkoxylation methods described in the previous section. This multi-step sequence ensures high regioselectivity in the placement of the nitro group, which is crucial for the final structure of the target molecule.

Condensation-Hydrolysis Sequences in Aryl Ether Synthesis

Condensation reactions provide a versatile method for constructing complex molecules. In the synthesis of analogues of this compound, a condensation-hydrolysis sequence can be employed to build the side chain on the amino group.

A patented method describes the preparation of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, an analogue of the target compound. google.com The synthesis starts with 2-amino-5-nitrophenol, which is first hydroxyethylated to form 2-(3-nitro-6-aminophenoxy) ethanol. This intermediate then undergoes a two-step sequence:

Condensation: The 2-(3-nitro-6-aminophenoxy) ethanol is reacted with chloroethyl chloroformate in the presence of a catalyst such as calcium carbonate. This step forms a carbamate linkage through the condensation of the amino group with the chloroformate.

Hydrolysis: The resulting intermediate is then hydrolyzed, typically using an aqueous base like sodium hydroxide solution. This step cleaves the carbamate and other ester linkages, ultimately leading to the formation of the N-hydroxyethyl group. google.com

This sequence demonstrates how condensation chemistry can be used to elaborate the structure, followed by a hydrolysis step to reveal the final desired functional group.

Ring-Opening Reactions Involving Epoxy Compounds as Alkoxyethylating Agents

The introduction of the 2-hydroxyethyl ether side chain can be efficiently achieved through the ring-opening of an epoxide, such as ethylene (B1197577) oxide. This reaction is a common and atom-economical method for alkoxyethylation. The synthesis would involve the nucleophilic attack of the 4-amino-3-nitrophenoxide ion on one of the carbon atoms of the ethylene oxide ring.

The mechanism is an SN2-type reaction where the phenoxide acts as the nucleophile. The reaction breaks the C-O bond of the strained three-membered epoxide ring, resulting in the formation of the ether linkage and a new alkoxide. A final protonation step (e.g., during aqueous workup) yields the terminal hydroxyl group of the side chain. This reaction is typically carried out under basic conditions to generate the phenoxide nucleophile, which enhances its reactivity toward the epoxide electrophile. This method is widely used for preparing β-amino alcohols and related structures.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a critical role in modern organic synthesis, particularly for transformations requiring high selectivity and efficiency, such as the reduction of nitro groups.

Heterogeneous Catalytic Hydrogenation for Nitro Group Reduction (e.g., Palladium-on-Carbon)

Heterogeneous catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. wikipedia.org Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity, selectivity, and ease of handling. wikipedia.orgnih.gov

The reaction involves treating the nitro-substituted compound with hydrogen gas (H₂), often at or slightly above atmospheric pressure, in the presence of a catalytic amount of Pd/C. youtube.com The palladium metal, finely dispersed on a high-surface-area activated carbon support, adsorbs both the hydrogen gas and the nitro compound, facilitating the reduction on its surface. masterorganicchemistry.com Alternatively, transfer hydrogenation can be employed, where a hydrogen donor molecule like ammonium (B1175870) formate, hydrazine, or an alcohol is used in place of H₂ gas. mdpi.com

This method is highly chemoselective for the nitro group, often leaving other reducible functional groups like carbonyls, esters, and even some alkenes intact under controlled conditions. masterorganicchemistry.com The catalyst is easily separated from the reaction mixture by simple filtration, allowing for its recovery and reuse. youtube.com The reduction of various substituted nitroaromatics using Pd/C is a well-documented process, consistently providing high yields of the corresponding amines. rsc.orguea.ac.ukresearchgate.netmdpi.com

| Table 2: Data on Heterogeneous Catalytic Hydrogenation of Nitroarenes | |||

|---|---|---|---|

| Catalyst System | Substrate Example | Conditions | Outcome/Yield |

| Pd/C (5-10%) wikipedia.org | Substituted Nitrobenzenes | H₂ (balloon, ~1 atm), Solvent (Ethanol, Ethyl Acetate) youtube.com | High yields of corresponding anilines. nih.gov |

| Pd/C | Nitrobenzene | Transfer hydrogenation with methanol. | Efficient conversion to aniline. |

| Fe/NH₄Cl | Ethyl 2-(4-nitrophenoxy) acetate | Ethanol/Water, Reflux | Safer and cheaper alternative to H₂/Pd-C, yielding ethyl 2-(4-aminophenoxy) acetate. mdpi.com |

| Na₂S₂O₄ | N-(4-hydroxy-3-nitrobenzyl) derivative | Ethanol, Reflux | Conversion of nitro to amino group in 75% yield. vjol.info.vn |

Homogeneous and Organocatalytic Approaches in Functional Group Interconversion

The synthesis of this compound and related compounds can be approached through various catalytic methods aimed at efficient functional group interconversions. While specific literature on homogeneous and organocatalytic routes for this exact molecule is not abundant, general principles from related transformations offer valuable insights.

Homogeneous Catalysis: The reduction of a nitro group to an amine is a critical transformation in the synthesis of aromatic amines. Homogeneous catalysts, such as those based on rhodium complexes, have been shown to be effective in the reduction of nitroaromatics under water-gas shift reaction conditions researchgate.net. For instance, catalysts like cis-[Rh(CO)2(amine)2]PF6 can facilitate the conversion of nitrobenzene to aniline researchgate.net. Although not directly applied to this compound, this suggests that similar transition-metal complexes could be employed for the selective reduction of a dinitro precursor or a related intermediate. Another approach involves the use of titanium-based homogeneous catalysts, such as Cp2TiCl2, for the N-formylation of nitroarenes using CO2 as a C1 source, which could be a potential pathway for derivatization acs.org.

Organocatalysis: Organocatalysis presents a green and efficient alternative to metal-based catalysts. For the synthesis of chiral β-amino alcohols, which share structural similarities with the target molecule, organocatalysts have been successfully employed researchgate.net. For example, the enantioselective organocatalytic Mannich reaction is a key step in the synthesis of (S)-forphenicinol, an immunomodulator rsc.org. This highlights the potential of organocatalysts in facilitating key bond-forming reactions in the synthesis of complex aromatic compounds. While direct application to this compound is not documented, the principles of organocatalysis could be applied to develop novel synthetic routes with high stereoselectivity and efficiency.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of any synthetic process is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, careful control of these parameters is crucial for maximizing yield and purity.

The choice of solvent is critical in SNAr reactions. Dipolar aprotic solvents are generally favored as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity acsgcipr.org. For the reaction between 2,4-dinitrochlorobenzene and piperidine, aprotic solvents were studied, and it was found that the Dimroth-Reichardt parameter, ET(30), is a useful measure of solvent influence in the absence of hydrogen-bond donor solvents rsc.org. While protic solvents can also be used, their hydrogen-bonding capabilities can solvate the nucleophile and reduce its reactivity nih.gov.

In a patented method for a related compound, N,N-dimethylformamide (DMF) was used as the solvent google.com. Other common solvents for SNAr reactions include ethers like THF and 2-Me-THF, as well as aromatic solvents like toluene, sometimes with the addition of a dipolar aprotic solvent to increase the reaction rate acsgcipr.org. The selection of an appropriate solvent system is a balance between reaction efficiency, cost, and environmental impact.

Table 1: General Impact of Solvent Type on SNAr Reactions

| Solvent Type | Examples | General Effect on SNAr Reactions |

| Dipolar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerate the reaction rate by solvating the cation and leaving the nucleophile more reactive. |

| Protic | Water, Alcohols | Can slow down the reaction by solvating the nucleophile through hydrogen bonding. |

| Aprotic Non-polar | Toluene, Hexane | Generally poor solvents for SNAr reactions due to the insolubility of many nucleophiles. |

| Ethers | THF, Dioxane, 2-Me-THF | Can be effective, with 2-Me-THF offering a better environmental profile than THF. |

Temperature, pressure, and reaction time are interconnected parameters that significantly affect the outcome of a synthesis. In a patented process for preparing 2-(3-nitro-6-aminophenoxy) ethanol, a precursor to a related compound, the reaction is carried out at a temperature of 100-145°C under a pressure of 0.1-1.0 MPa google.com. The reaction time is typically 3-8 hours google.com.

Increasing the temperature generally increases the reaction rate but can also lead to the formation of by-products and decomposition of the product. Therefore, an optimal temperature must be determined to achieve a high yield of the desired product in a reasonable amount of time without compromising its purity. Similarly, in a closed system, pressure will increase with temperature, and this can also influence the reaction rate and selectivity.

Table 2: Exemplary Reaction Conditions from a Patented Synthesis of a Related Compound google.com

| Parameter | Range |

| Temperature | 100 - 145 °C |

| Pressure | 0.1 - 1.0 MPa |

| Reaction Time | 3 - 8 hours |

The stoichiometry of the reactants is a critical factor in controlling the outcome of a chemical reaction and minimizing the formation of by-products. In the synthesis of related nitrophenyl ethanol ethers, the molar ratio of the phenolic starting material to the alkylating agent is carefully controlled, often with a slight excess of the phenol to ensure complete conversion of the more valuable alkylating agent researchgate.net.

In the context of synthesizing this compound, a likely synthetic route involves the reaction of 4-amino-3-nitrophenol with a 2-haloethanol or ethylene oxide. In such a case, controlling the stoichiometry is essential to prevent the formation of by-products such as the dialkylated product or unreacted starting materials. The use of an appropriate base is also crucial to deprotonate the phenol and facilitate the nucleophilic attack.

Potential by-products in this synthesis could include:

Over-alkylation products where the amino group also reacts.

Polymerization products if ethylene oxide is used as the alkylating agent.

Unreacted starting materials.

Careful control of the molar ratios of the reactants and the base, along with the reaction temperature and time, is necessary to maximize the yield of the desired product and simplify its purification.

In-process monitoring is essential for understanding reaction kinetics, ensuring complete conversion, and detecting the formation of by-products. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful and commonly used techniques for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction rochester.edu. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the disappearance of reactants and the appearance of the product rochester.edu. The choice of the eluent system is crucial for achieving good separation of the components. For nitroaniline compounds, various solvent systems can be employed to investigate the effect of polarity on the retention factor (Rf) values scribd.com.

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the composition of the reaction mixture google.com. It is a highly sensitive and reproducible technique that can be used to determine the concentration of reactants, products, and by-products over time. This information is invaluable for reaction optimization and for determining the optimal endpoint of the reaction. For the analysis of nitroaromatic compounds, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is often employed chromforum.org. The pH of the mobile phase can be adjusted to optimize the separation chromforum.org.

Scalability Considerations for Laboratory and Industrial Research Applications

Scaling up a chemical synthesis from the laboratory to an industrial scale presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, key scalability considerations include:

Heat Transfer: SNAr reactions are often exothermic. On a large scale, efficient heat removal is crucial to maintain the optimal reaction temperature and prevent runaway reactions. The choice of reactor design and the use of appropriate cooling systems are critical.

Mass Transfer: In heterogeneous reaction mixtures, efficient mixing is required to ensure good contact between the reactants. The agitation speed and the design of the stirrer must be optimized for the specific reactor geometry.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile, especially for highly exothermic reactions. Controlled addition using dosing pumps is standard practice in industrial settings.

Work-up and Purification: The laboratory-scale work-up procedure, which may involve extractions and chromatography, often needs to be adapted for large-scale production. Crystallization and filtration are more common purification methods in an industrial setting due to their scalability and cost-effectiveness. The patent for a related compound mentions dilution in cold water to precipitate the product, followed by filtration, washing, and drying, which is a scalable process google.com.

Safety: A thorough safety assessment, including a Hazard and Operability (HAZOP) study, is essential before scaling up any chemical process. This includes understanding the thermal stability of the reactants and products and identifying any potential hazards associated with the reaction.

Environmental Considerations: The choice of solvents and reagents, as well as the management of waste streams, are important environmental considerations. The development of greener synthetic routes using less hazardous solvents and catalytic methods is a key goal in modern process chemistry.

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed for both laboratory and industrial research applications.

Reactivity Profiles and Advanced Chemical Transformations of 2 4 Amino 3 Nitrophenoxy Ethanol

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring and Functional Groups

The reactivity of the aromatic ring in 2-(4-Amino-3-nitrophenoxy)ethanol is governed by the electronic effects of its substituents. The amino (-NH₂) and the phenoxyethanol (B1677644) (-OCH₂CH₂OH) groups are electron-donating and act as activating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is strongly electron-withdrawing and deactivating, directing electrophiles to the meta position. The positions on the ring open for electrophilic substitution are C-5 and C-6. The synergistic directing effects of the amino and ether groups would likely favor substitution at the C-5 position, which is ortho to the amino group and para to the ether linkage.

The presence of a potent electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction is facilitated when electron-withdrawing groups are positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, while there isn't an inherent leaving group like a halide, reactions can be envisioned where one of the existing substituents is replaced under specific conditions, or if the amino group is diazotized. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgscranton.edu

The functional groups themselves also exhibit characteristic reactivity. The primary amino group is nucleophilic and can react with a variety of electrophiles. The hydroxyl group is also nucleophilic and can be deprotonated to form a more potent alkoxide nucleophile.

Oxidative Transformations of the Hydroxyl Moiety to Carbonyl or Carboxylic Acid Derivatives

The primary hydroxyl group of the ethanol (B145695) side chain in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The selective oxidation to the corresponding aldehyde, (4-amino-3-nitrophenoxy)acetaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents will typically convert the primary alcohol directly to the corresponding carboxylic acid, 2-(4-amino-3-nitrophenoxy)acetic acid. Care must be taken to select an oxidizing system that does not affect the electron-rich amino group or the aromatic ring.

| Transformation | Product | Reagents and Conditions |

| Oxidation to Aldehyde | (4-Amino-3-nitrophenoxy)acetaldehyde | Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂); Dess-Martin periodinane (DMP) in CH₂Cl₂. |

| Oxidation to Carboxylic Acid | 2-(4-Amino-3-nitrophenoxy)acetic acid | Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup; Jones reagent (CrO₃ in H₂SO₄/acetone); Sodium hypochlorite (B82951) (NaOCl) with a TEMPO catalyst. mdpi.com |

This table presents plausible oxidation reactions based on general organic chemistry principles.

Selective Reductive Pathways of the Nitro Group to Various Amine Functionalities

The selective reduction of the nitro group in this compound is a critical transformation, as it can lead to various amine functionalities, which are valuable intermediates in organic synthesis. The reduction can be controlled to yield the corresponding diamine, or under specific conditions, stopped at the hydroxylamine (B1172632) stage. wikipedia.org

The complete reduction of the nitro group to an amino group results in the formation of 2-(3,4-diaminophenoxy)ethanol. This transformation is commonly achieved through catalytic hydrogenation or with reducing metals in acidic media. wikipedia.org The choice of reducing agent is crucial to avoid the reduction of other functional groups. Notably, metal hydrides are generally not used for the reduction of aryl nitro groups to anilines as they can lead to the formation of azo compounds. wikipedia.org

| Desired Product | Reducing Agent/System | Notes |

| 2-(3,4-Diaminophenoxy)ethanol | Catalytic hydrogenation (H₂, Pd/C, PtO₂, Raney Nickel) | Highly efficient and clean method. wikipedia.org |

| Iron (Fe) in acidic medium (e.g., acetic acid, HCl) | A classic and cost-effective method. wikipedia.org | |

| Tin(II) chloride (SnCl₂) | Effective for selective nitro group reduction. acs.org | |

| Sodium hydrosulfite (Na₂S₂O₄) | Can be used for selective reductions. wikipedia.org | |

| Sodium borohydride (B1222165) (NaBH₄) with Ni(PPh₃)₄ | A milder system for nitro reduction. jsynthchem.com | |

| 2-(4-Amino-3-(hydroxylamino)phenoxy)ethanol | Zinc (Zn) dust in aqueous ammonium (B1175870) chloride (NH₄Cl) | A standard method for forming aryl hydroxylamines. wikipedia.org |

| Diborane (B₂H₆) | Can reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org |

Derivatization Strategies for the Primary Amino Group

The primary amino group in this compound is a versatile handle for derivatization, allowing for the introduction of a wide array of functional groups. These modifications can alter the compound's physical and chemical properties. Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation, the reaction with acyl halides or anhydrides, produces the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-(4-(2-hydroxyethoxy)-2-nitrophenyl)acetamide. Sulfonylation with sulfonyl chlorides in the presence of a base leads to sulfonamides. Alkylation, though sometimes challenging to control, can introduce alkyl groups onto the nitrogen atom. Derivatization is also a common technique in analytical chemistry to improve the chromatographic behavior and detection of amino compounds. nih.govthermofisher.com

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl chlorides (e.g., acetyl chloride), Acid anhydrides (e.g., acetic anhydride, pivalic anhydride) nih.gov | Amides |

| Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) | Sulfonamides |

| Alkylation | Alkyl halides | Secondary or tertiary amines |

| Derivatization for Analysis | o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.com, Diethyl ethoxymethylenemalonate (DEEMM) nih.gov | Fluorescent or UV-active derivatives |

Cyclization Reactions and Formation of Novel Heterocyclic Architectures

The multifunctional nature of this compound makes it an excellent substrate for the synthesis of novel heterocyclic compounds. Various intramolecular reactions can be designed to construct new ring systems, which are of significant interest in medicinal chemistry and materials science.

One potential pathway involves the reduction of the nitro group to an amino group, followed by cyclization. The resulting 2-(3,4-diaminophenoxy)ethanol could undergo condensation with dicarbonyl compounds to form substituted quinoxalines. Alternatively, intramolecular cyclization between the amino group and the hydroxyl group (or a derivative thereof) can lead to the formation of nitrogen- and oxygen-containing heterocycles. For example, activation of the terminal hydroxyl group (e.g., by conversion to a tosylate) could be followed by intramolecular nucleophilic attack by the adjacent amino group to form a piperazine (B1678402) ring fused to the benzene (B151609) ring.

Research on analogous compounds, such as 2-amino-4-nitrophenol, has shown their utility in synthesizing partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. researchgate.net Similarly, reactions involving 2-amino-1-(4-nitrophenyl)ethanol (B107438) have been used to create oxazolidinones and morpholinones. researchgate.net Intramolecular cyclization under Mitsunobu reaction conditions is another powerful strategy for forming heterocyclic rings. acs.orgacs.org Furthermore, oxidative cyclization of related aminophenyl derivatives has been shown to be an efficient method for synthesizing indolinone structures. nih.gov These precedents suggest that this compound is a promising starting material for a diverse range of heterocyclic systems.

Mechanistic Insights into Intermolecular and Intramolecular Rearrangements

The structure of this compound is amenable to certain types of molecular rearrangements, particularly intramolecular nucleophilic aromatic substitutions. The most relevant of these is the Smiles rearrangement. wikipedia.org This reaction involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the displacement of a substituent.

In the context of this compound, a Smiles rearrangement could potentially occur under basic conditions. Deprotonation of the terminal hydroxyl group would generate an alkoxide, which could then act as the intramolecular nucleophile. This alkoxide could attack the C-1 position of the aromatic ring (the carbon attached to the ether oxygen), with the amino group acting as the leaving group. However, the viability of this specific rearrangement would depend on the relative nucleophilicity and leaving group ability of the involved functionalities, as well as the stability of the transition state. Studies on similar molecules, such as β-(nitrophenoxy)ethylamine, have demonstrated that such rearrangements are feasible, either thermally or photochemically. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 4 Amino 3 Nitrophenoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H NMR for Proton Chemical Environment and Coupling Analysis

A high-resolution 1H NMR spectrum of 2-(4-Amino-3-nitrophenoxy)ethanol would provide distinct signals for each unique proton in the molecule. The expected signals, their predicted chemical shifts (in ppm, relative to a TMS standard), and their splitting patterns are detailed below.

The aromatic region is anticipated to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The electron-donating amino (-NH2) and alkoxy (-OR) groups, and the electron-withdrawing nitro (-NO2) group, dictate the chemical shifts. The aliphatic region would feature two triplets from the ethoxy chain, showing their connectivity. Broad signals for the amine and hydroxyl protons are also expected, which may exchange with deuterium (B1214612) upon adding D2O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.2 - 7.4 | s (singlet) | N/A |

| H5 | ~7.0 - 7.2 | d (doublet) | J ≈ 8-9 |

| H6 | ~6.8 - 6.9 | dd (doublet of doublets) | J ≈ 8-9, 2-3 |

| -NH₂ | ~4.5 - 5.5 | br s (broad singlet) | N/A |

| H1' (-OCH₂) | ~4.0 - 4.2 | t (triplet) | J ≈ 4-5 |

| H2' (-CH₂OH) | ~3.8 - 3.9 | t (triplet) | J ≈ 4-5 |

| -OH | ~2.0 - 3.0 | br s (broad singlet) | N/A |

13C NMR for Carbon Skeleton Analysis and Quaternary Carbon Assignment

The 13C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight unique carbon signals are expected. The chemical shifts are influenced by the hybridization and the electronic environment. The four aromatic carbons directly bonded to substituents (C1, C3, C4) are quaternary and would typically exhibit signals of lower intensity compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~140 - 145 | Quaternary |

| C2 | ~115 - 120 | CH |

| C3 | ~130 - 135 | Quaternary |

| C4 | ~148 - 152 | Quaternary |

| C5 | ~118 - 122 | CH |

| C6 | ~110 - 115 | CH |

| C1' (-OCH₂) | ~68 - 72 | CH₂ |

| C2' (-CH₂OH) | ~60 - 64 | CH₂ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments made from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include a cross-peak between the H1' and H2' protons of the ethanol (B145695) moiety, confirming their adjacent relationship. A correlation between the aromatic protons H5 and H6 would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the signals of H2, H5, H6, H1', and H2' to their corresponding carbon signals C2, C5, C6, C1', and C2', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. Key expected correlations would be from the H1' protons to the aromatic carbon C4, which would unambiguously confirm the phenoxy-ethanol ether linkage. Correlations from aromatic protons like H5 to carbons C1 and C3 would help assign the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It could reveal spatial proximity between the H1' protons of the side chain and the H5 proton on the aromatic ring, helping to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range. Studies on analogous compounds like 5-amino-2-nitrobenzoic acid provide a basis for predicting these frequencies. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3600 - 3200 | O-H Stretch (Broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1370 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1050 | C-O Stretch | Primary Alcohol |

Raman Spectroscopy for Complementary Vibrational Mode Analysis and Molecular Symmetry

Raman spectroscopy is a complementary technique that measures the light scattered from a molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds. For 2,6-dibromo-4-nitroaniline, a related compound, both FTIR and FT-Raman were used for a complete vibrational assignment. nih.gov

For this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to produce a particularly strong and easily identifiable signal in the Raman spectrum. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, would also be prominent. Since the molecule has low symmetry, many vibrations would be active in both FTIR and Raman spectra, and the principle of mutual exclusion would not apply. The combination of both techniques provides a more complete vibrational fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C8H10N2O4, the theoretical exact mass can be calculated. This high level of mass accuracy allows for confident differentiation from other compounds with the same nominal mass.

Key expected fragmentation patterns would include:

Alpha-cleavage: The C-C bond adjacent to the oxygen of the ether or the nitrogen of the amine could cleave. Cleavage adjacent to the ether oxygen is a common fragmentation pathway for alcohols and ethers. libretexts.orgyoutube.com

Loss of the ethanol group: Cleavage of the ether bond could result in the loss of a neutral C2H5O radical.

Loss of water: Dehydration is a characteristic fragmentation for alcohols, leading to a peak at M-18. youtube.com

Nitro group fragmentation: Nitroaromatic compounds often exhibit characteristic losses of NO (30 Da) and NO2 (46 Da). nih.gov

Ring fragmentation: The aromatic ring itself can undergo fragmentation, leading to a complex pattern of lower mass ions.

A hypothetical HRMS data table for the protonated molecule [M+H]+ is presented below, based on theoretical calculations.

| Theoretical Fragment | Formula | Calculated m/z |

| [M+H]+ | C8H11N2O4+ | 199.0713 |

| [M+H-H2O]+ | C8H9N2O3+ | 181.0608 |

| [M+H-NO]+ | C8H11N1O3+ | 169.0761 |

| [M+H-NO2]+ | C8H11N1O2+ | 153.0812 |

| [M+H-C2H4O]+ | C6H7N2O3+ | 155.0451 |

This table is predictive and awaits experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of chemical compounds and to identify and quantify any volatile impurities that may be present from the synthesis or degradation processes.

For this compound, a GC-MS analysis would involve volatilizing the sample and passing it through a capillary column where separation occurs based on the compound's boiling point and interactions with the stationary phase. The mass spectrometer then detects the eluting components, providing a mass spectrum for each.

While specific experimental data for the GC-MS analysis of this compound is not publicly available, the technique would be highly effective in identifying potential impurities such as:

Starting materials from its synthesis.

By-products from side reactions.

Residual solvents used during its preparation and purification.

The retention time of the main peak in the gas chromatogram would be characteristic of the compound under specific GC conditions, and the corresponding mass spectrum would confirm its identity. The integration of the peak areas in the chromatogram allows for the quantitative determination of the compound's purity. The use of a nitrogen-phosphorus detector (NPD) in conjunction with GC can offer selective detection of nitrogen-containing compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric character of the substituted nitrophenyl ring. Nitroaromatic compounds are known to exhibit strong absorption bands in the UV region. nih.gov The presence of both an amino group (an auxochrome) and a nitro group (a chromophore) on the aromatic ring will significantly influence the electronic transitions.

The amino group, being an electron-donating group, and the nitro group, an electron-withdrawing group, are in a para position to each other, which can lead to a strong intramolecular charge-transfer (ICT) band. This ICT transition typically results in a significant red-shift (bathochromic shift) of the absorption maximum compared to the individual chromophores.

While an experimental UV-Vis spectrum for this compound is not available, theoretical calculations and data from analogous compounds suggest the presence of absorption bands corresponding to π → π* and n → π* transitions. A theoretical study on nitrophenols has shown that the electronic dynamics are highly dependent on the substitution pattern and solvent. nih.gov

A hypothetical data table for the expected UV-Vis absorption is provided below.

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 350 | Substituted benzene ring |

| Intramolecular Charge Transfer (ICT) | 350 - 450 | 4-amino-3-nitrophenoxy system |

| n → π | > 400 (typically weak) | Nitro group |

This table is predictive and awaits experimental verification. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

X-ray Crystallography for Definitive Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed analysis based on experimental X-ray diffraction data is not possible at this time.

However, based on the known structures of related aminonitrophenol derivatives, we can anticipate certain structural features.

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

A crystallographic study of this compound would reveal the precise bond lengths and angles within the molecule. For instance, the C-N bond of the amino group and the C-N bond of the nitro group would exhibit lengths characteristic of their partial double bond character due to resonance with the aromatic ring. The bond angles around the sp2 hybridized carbons of the benzene ring would be close to 120°, although some distortion is expected due to the steric and electronic effects of the substituents.

Analysis of Conformational Preferences and Dihedral Angles

The conformation of the molecule, particularly the dihedral angles, would be of significant interest. Key dihedral angles would include the torsion angle of the nitro group relative to the plane of the aromatic ring and the conformation of the hydroxyethyl (B10761427) ether side chain. The twisting of the nitro group is a known phenomenon in nitrophenols and can impact the electronic properties of the molecule. nih.gov The conformation of the ether side chain would be influenced by steric hindrance and intramolecular interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The presence of a hydroxyl group and an amino group makes the molecule a potent hydrogen bond donor, while the oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors. Therefore, extensive hydrogen bonding is expected to play a crucial role in the crystal packing.

Characterization of Crystal Packing and Supramolecular Architecture

A thorough review of available scientific literature and crystallographic databases reveals a notable absence of detailed studies on the single-crystal X-ray diffraction, crystal packing, and supramolecular architecture of the specific compound this compound. While research has been conducted on the synthesis and crystal structures of other nitrophenyl derivatives, data pertaining to the precise three-dimensional arrangement of molecules, intermolecular interactions, and crystallographic parameters for this compound are not publicly available.

In the absence of experimental data for the target compound, a definitive analysis of its crystal packing and supramolecular interactions cannot be provided. Such an analysis would typically involve a detailed examination of hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that govern the assembly of the molecules in the solid state. This would include the generation of data tables listing crystal system, space group, unit cell dimensions, and geometric parameters of key intermolecular contacts.

Although studies on related compounds, such as other aminonitrophenoxy derivatives or molecules with similar functional groups, could offer speculative insights, any direct extrapolation of their crystallographic features to this compound would be scientifically unfounded. The specific substitution pattern on the phenyl ring, combined with the conformational flexibility of the ethanol substituent, would uniquely influence the crystal packing.

Therefore, the detailed characterization of the crystal packing and supramolecular architecture of this compound remains a subject for future experimental investigation.

Computational and Theoretical Chemistry Investigations on 2 4 Amino 3 Nitrophenoxy Ethanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

No published data is available for the following subsections concerning "2-(4-Amino-3-nitrophenoxy)ethanol":

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization:NBO analysis provides insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions.

Future research by computational chemists could address these points, providing valuable data on the molecular properties of "this compound" and contributing to a broader understanding of this class of compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule like this compound. These simulations provide a view of the molecule's behavior that is not accessible through static experimental techniques.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions. The interactions between all atoms are defined by a force field, which is a set of empirical potential energy functions. The simulation then proceeds in a series of small time steps, calculating the forces on each atom and updating their positions and velocities.

The resulting trajectory provides a wealth of information about the molecule's dynamics. For instance, analysis of the trajectory can reveal the range of conformations the molecule can adopt, the flexibility of its bonds and angles, and the timescale of different molecular motions. For this compound, key areas of interest would be the rotation around the ether linkage, the flexibility of the ethanol (B145695) side chain, and the orientation of the amino and nitro groups relative to the phenyl ring.

A study on guest molecules within crystalline organic materials demonstrated how MD simulations can elucidate the dynamics of small molecules, such as ethanol, within a confined environment. nih.gov This approach could be analogously applied to understand the intermolecular dynamics of this compound in a solid state, revealing how the molecules pack and move in relation to one another.

| Simulation Parameter | Typical Value/Description |

| Force Field | A variety of force fields such as AMBER, CHARMM, or GROMOS could be employed, chosen based on their parameterization for organic molecules. |

| Solvent Model | Explicit water models like TIP3P or SPC/E would likely be used to solvate the molecule. |

| Simulation Time | Simulations would typically run for nanoseconds to microseconds to capture a range of molecular motions. |

| Temperature and Pressure | Controlled to mimic standard laboratory conditions (e.g., 300 K and 1 atm). |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Global Hardness, Electronegativity) for Reaction Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. From these calculations, various descriptors and reactivity indices can be derived to predict how a molecule like this compound will behave in a chemical reaction.

Fukui Functions are used to identify the most reactive sites in a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui functions would highlight which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

Global Hardness and Softness are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electronegativity , in this context, is a measure of a molecule's ability to attract electrons. It is related to the energies of the HOMO and LUMO.

These descriptors are powerful tools for understanding the reactivity of a molecule without the need for experimental studies. For instance, in the development of new chemical entities, these calculations can help to predict potential reaction pathways and byproducts.

| Quantum Chemical Descriptor | Description | Predicted Reactivity Insight for this compound |

| Fukui Function (f+) | Indicates susceptibility to nucleophilic attack. | Likely to be highest on atoms with low electron density, such as the carbon atoms of the nitro-substituted ring. |

| Fukui Function (f-) | Indicates susceptibility to electrophilic attack. | Expected to be highest on the amino group and the oxygen atoms. |

| Global Hardness (η) | Resistance to change in electron distribution. | The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups would influence the overall hardness. |

| Electronegativity (χ) | Ability to attract electrons. | The nitro group would significantly increase the electronegativity of the aromatic ring. |

Computational Analysis of Molecular Interactions

The way in which a molecule interacts with itself and with other molecules is crucial to its physical and chemical properties. Computational methods can provide a detailed analysis of these interactions.

Molecular Docking Studies for Ligand-Receptor Interaction Principles in Non-Clinical Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein receptor, it can also be used in a non-clinical context to understand the fundamental principles of ligand-receptor interactions.

For this compound, docking studies could be performed against a variety of hypothetical or model receptors to probe the nature of its interactions. These studies would reveal the key hydrogen bonds, electrostatic interactions, and van der Waals contacts that the molecule is likely to form. The results could provide insights into how the molecule might interact with different chemical environments.

Detailed Analysis of Non-Covalent Interactions within Molecular Aggregates

In the solid state, molecules of this compound will pack together to form a crystal lattice. The stability of this crystal is determined by a network of non-covalent interactions between the molecules. These interactions can be analyzed in detail using computational methods.

| Type of Non-Covalent Interaction | Potential Contribution in this compound Aggregates |

| Hydrogen Bonding | Strong hydrogen bonds are expected between the amino (N-H) and hydroxyl (O-H) groups as donors, and the nitro (O), ether (O), and hydroxyl (O) groups as acceptors. |

| π-π Stacking | The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. |

| van der Waals Forces | These ubiquitous, weaker interactions will be present between all atoms in close contact. |

Advanced Applications and Research Frontiers in Chemical Science and Industry

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of 2-(4-Amino-3-nitrophenoxy)ethanol, stemming from its multiple functional groups, makes it a valuable building block for constructing more complex molecular architectures.

While direct synthesis of specific heterocyclic systems using this compound is not extensively documented in readily available literature, its molecular structure makes it a prime candidate for the synthesis of benzoxazoles. The formation of benzoxazoles from o-aminophenols is a well-established and fundamental reaction in organic chemistry. researchgate.netnih.gov The process typically involves the condensation of an o-aminophenol with reagents like carboxylic acids, aldehydes, or acyl chlorides, followed by an intramolecular cyclization. nih.gov

The structure of this compound contains a latent o-aminophenol moiety. Through a standard chemical reduction of the nitro group to an amine, the molecule is converted into 2-(3,4-diaminophenoxy)ethanol. This resulting ortho-diamino or, after selective reaction, ortho-aminophenol derivative can then undergo intramolecular cyclization to form a benzoxazole (B165842) ring system. This reaction pathway highlights the compound's potential as a precursor for creating substituted benzoxazole scaffolds, which are significant in medicinal chemistry and materials science. nih.govacs.org The general synthetic routes to benzoxazoles from o-aminophenols are varied and can be catalyzed by different agents, including Lewis acids or performed under high temperature. nih.govnih.gov

Table 1: Potential Heterocyclic Synthesis from this compound Derivative

| Precursor (Post-Reduction) | Reactant | Resulting Heterocycle | Significance of Product Class |

|---|

The primary documented role of this compound is as a key intermediate in the synthesis of specialty chemicals, particularly for the cosmetics industry. It is identified as an important precursor in the formulation of hair dyes. google.com A patent for a related compound, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol (B145695) amine, explicitly describes it as a vital permanent hair dye intermediate that offers advantages such as low toxicity and minimal environmental pollution during production. google.com This application underscores the industrial relevance of this chemical scaffold in producing high-value, specialized organic products.

Contributions to Synthetic Dye Chemistry and Pigment Development

The compound is a significant component in the development of modern colorants, especially for hair coloring formulations.

This compound is used as an ingredient in hair dye products. google.com In the context of oxidative hair dyes, small precursor molecules, known as couplers and developers, diffuse into the hair shaft. ncsu.edu There, they undergo a chemical oxidation, typically initiated by hydrogen peroxide, to form larger, colored molecules (chromophores) that remain trapped within the hair fiber, resulting in a "permanent" color. ncsu.edu

The structure of this compound, with its amino group, makes it suitable to act as a dye coupler. The final color is determined by the specific combination of precursors used in the formulation. Its application in this field is a clear example of its use in creating novel chromophores for coloring protein-based materials like hair. However, it is worth noting that the use of this substance in cosmetic products is regulated and in some cases banned in certain jurisdictions. google.com

Specific structure-color relationship studies for dyes derived directly from this compound are not widely published. However, general principles of dye chemistry allow for an analysis of how its molecular features influence color. The color of an organic dye is determined by its ability to absorb light in the visible spectrum, a property dictated by its electronic structure, particularly the presence of chromophores and auxochromes within a conjugated system. nih.gov

For this compound, the key structural elements influencing color are:

The Nitrophenyl Group : The nitro group (-NO₂) is a powerful electron-withdrawing group and a classic chromophore.

The Amino Group : The amino group (-NH₂) is a strong electron-donating group and a potent auxochrome. Auxochromes can modify the absorption wavelength (and thus the color) and the intensity of the absorption of a chromophore. nih.gov

The Phenyl Ring : Provides the core conjugated system.

The Ether Linkage and Ethanol Group : These can influence solubility and binding properties to the substrate (e.g., hair keratin) but have a less direct impact on the color compared to the nitro and amino groups.

The interaction between the electron-donating amino group and the electron-withdrawing nitro group across the phenyl ring creates a "push-pull" system. This significantly lowers the energy gap for electronic transitions, shifting the light absorption into the visible spectrum and imparting color. The precise color and its intensity in a final dye molecule would depend on how this building block is chemically modified and combined with other dye precursors. researchgate.net

Table 2: Influence of Functional Groups on Chromophoric Properties

| Functional Group | Type | Role in Color Development |

|---|---|---|

| Nitro (-NO₂) | Chromophore / Electron-withdrawing | Primary color-bearing group, shifts absorption to longer wavelengths (bathochromic shift). |

| Amino (-NH₂) | Auxochrome / Electron-donating | Intensifies color and modifies the absorption wavelength. nih.gov |

| Phenyl Ring | Conjugated System | Provides the delocalized π-electron system necessary for color. nih.gov |

Applications in Materials Science

The application of this compound in materials science is primarily concentrated on its role in coloration. Its use as an intermediate for hair dyes represents an application in the coloring of a biological polymer material. google.comontosight.ai The development of dyes that can effectively bind to and color protein fibers like hair and wool is a significant area of materials chemistry. ncsu.edu

While some related aromatic nitro and amino compounds find use in creating polymers or other functional materials, specific, broader applications of this compound in fields like polymer science or electronic materials are not extensively detailed in publicly accessible research. Its documented utility remains firmly within the domain of specialty colorant chemistry.

Development and Functionalization of Polymers and Polymeric Materials

The presence of reactive functional groups—specifically the amino and hydroxyl groups—in this compound makes it a valuable monomer for the synthesis and modification of polymers. These groups can readily participate in various polymerization reactions, including condensation polymerization to form polyesters, polyamides, and polyurethanes. The incorporation of this molecule into polymer backbones can impart specific properties, such as altered solubility, thermal stability, and affinity for other molecules.

Furthermore, the amino and hydroxyl groups provide sites for post-polymerization modification. For instance, polymers containing this compound units can be further functionalized by grafting other molecules onto these sites. This approach is utilized to create polymers with tailored functionalities for specific applications, such as drug delivery systems, specialized coatings, and separation membranes. The ability to introduce a nitroaromatic component into a polymer structure can also be leveraged to modulate the electronic and optical properties of the resulting material.

Design and Synthesis of Functional Organic Materials (e.g., for optical or electronic applications)

The unique electronic characteristics of this compound, arising from the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring, make it a compelling candidate for the design of functional organic materials. These materials often exhibit interesting optical and electronic properties, such as nonlinear optical (NLO) activity and charge-transfer characteristics, which are crucial for applications in optoelectronics.

The synthesis of such materials often involves leveraging the compound's reactive sites to build larger, conjugated systems. For example, the amino group can be diazotized and coupled with other aromatic compounds to create azo dyes with potential applications in optical data storage and as molecular switches. The combination of donor and acceptor moieties within the same molecule gives rise to a significant dipole moment, a key requirement for second-order NLO materials. Research in this area focuses on creating highly ordered molecular assemblies, such as thin films and crystals, to maximize these effects.

| Property | Description | Potential Application |

| Nonlinear Optical (NLO) Activity | The ability of a material to alter the properties of light passing through it, dependent on the light's intensity. | Optical switching, frequency doubling for lasers. |

| Charge-Transfer Characteristics | The intramolecular movement of electron density from the amino group (donor) to the nitro group (acceptor). | Organic photovoltaics, organic light-emitting diodes (OLEDs). |

| Chromogenic Properties | The ability to change color in response to a chemical or physical stimulus. | Chemical sensors, smart materials. |

Utilization in Advanced Analytical Chemistry Methodologies

The distinct chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly in the development of new detection and separation methods.

Reagent in Chromogenic or Fluorogenic Assays for Chemical Detection

The chromophoric nature of the nitroaromatic ring in this compound allows it to be used as a reagent in colorimetric (chromogenic) assays. Chemical reactions that alter the electronic structure of the molecule, such as the reduction of the nitro group or derivatization of the amino group, can lead to a distinct color change. This principle can be applied to develop simple and rapid tests for the detection of specific analytes.

Furthermore, the molecule can be chemically modified to create fluorogenic probes. By attaching a fluorophore or a group that can become fluorescent upon reaction, highly sensitive and selective detection methods can be designed. For instance, a derivative of this compound could be engineered to fluoresce only in the presence of a particular metal ion or biomolecule, enabling its quantification at very low concentrations.

Standards or Reference Materials in Chromatographic Techniques

In analytical laboratories, well-characterized compounds are essential as standards for the identification and quantification of analytes in complex mixtures. Given its stable nature and distinct chemical structure, this compound can serve as a reference material in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its specific retention time and response factor in a given chromatographic system can be used to calibrate the instrument and ensure the accuracy of analytical results. For instance, a related compound, 2-(4-Amino-3-nitroanilino)ethanol, is analyzed using reverse-phase HPLC with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Environmental Chemical Research Pertaining to Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals that are of significant environmental interest due to their widespread industrial use and potential for environmental contamination. Research into the environmental fate and transformation of these compounds is crucial for understanding their persistence, mobility, and potential impact on ecosystems.

Studies on the Chemical Fate and Transformation of Nitroaromatic Compounds in Model Systems

This compound can serve as a model compound in studies investigating the environmental degradation pathways of nitroaromatic compounds. Its structure contains key functional groups that are representative of this class of chemicals. Researchers can use this compound in controlled laboratory experiments to study various transformation processes, such as:

Biotransformation: Investigating how microorganisms in soil and water metabolize the compound, which can involve the reduction of the nitro group to an amino group or the cleavage of the ether linkage.

Photodegradation: Studying the breakdown of the compound when exposed to sunlight, which is a key environmental process for many organic pollutants.

Chemical Reduction/Oxidation: Examining how the compound reacts with naturally occurring reductants and oxidants in the environment, which can influence its persistence and the formation of transformation products.

A review of titanium-mediated organic electrosynthesis discusses the reduction of aryl nitro compounds. acs.org The selective reduction of the nitro group in such compounds is a key transformation. acs.org For example, the electrochemical reduction of 4,4′-dinitrodibenzyl can be controlled to selectively produce either the monoamino or diamino product. acs.org These studies provide valuable insights into the broader environmental behavior of nitroaromatic pollutants.

Future Research Directions and Unexplored Potential of 2 4 Amino 3 Nitrophenoxy Ethanol

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of aggressive reagents, leading to significant environmental concerns. serdp-estcp.milat.uanih.gov Future research will undoubtedly focus on developing more sustainable and greener synthetic pathways for 2-(4-Amino-3-nitrophenoxy)ethanol.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign route for the reduction of nitro groups to amines under mild, aqueous conditions. chemrxiv.orgacs.orggoogle.com Research could focus on identifying or engineering enzymes that can selectively reduce the nitro group of a precursor without affecting other functional groups. This chemoenzymatic approach could significantly reduce reliance on heavy metal catalysts and high-pressure hydrogenation. acs.org

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. serdp-estcp.milat.uadtic.mil Investigating the mechanochemical synthesis of this compound from its precursors could lead to a significant reduction in solvent waste and energy consumption. serdp-estcp.milat.ua